3-Penten-1-yne
Overview
Description
. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a conjugated enyne.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Penten-1-yne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds to form new alkynes.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and a vinyl halide can produce this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Penten-1-yne undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming products like 3-bromo-3-penten-1-yne.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or catalysts.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Penten-1-yne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Penten-1-yne involves its ability to participate in various chemical reactions due to its conjugated enyne structure. The triple bond can undergo electrophilic addition, while the double bond can participate in nucleophilic addition reactions . These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through conjugation .
Comparison with Similar Compounds
1-Pentyne (C5H8): A terminal alkyne with a single triple bond.
2-Pentyne (C5H8): An internal alkyne with a single triple bond.
3-Hexyne (C6H10): An internal alkyne with a longer carbon chain.
Uniqueness: 3-Penten-1-yne is unique due to its conjugated enyne structure, which imparts distinct reactivity and stability compared to other alkynes. This conjugation allows for a wider range of chemical transformations and applications .
Properties
IUPAC Name |
(E)-pent-3-en-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOPMVSQIBJCW-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878775 | |
Record name | 3-PENTEN-1-YNE, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-69-5, 2206-23-7 | |
Record name | trans-3-Penten-1-yne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2004-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Penten-1-yne, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Penten-1-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-PENTEN-1-YNE, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pent-3-en-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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